N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-20(13-15-12-19-18-7-5-6-10-21(15)18)25(22,23)16-8-9-17(24-3)14(2)11-16/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFLVDJZIWYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 318.39 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety, which is known for its biological activity, particularly in targeting various receptors and enzymes.
Therapeutic Applications
2.1 Anticancer Activity
Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. The compound has shown promise in inhibiting tumor growth by modulating pathways involved in cell proliferation and apoptosis. For instance, research indicates that similar compounds can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby offering a pathway for cancer treatment .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored extensively. It has been suggested that derivatives of imidazo[1,2-a]pyridine can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, making them candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
2.3 Neurological Disorders
Research into the neuroprotective effects of imidazo[1,2-a]pyridine compounds indicates their potential in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. These compounds may modulate neuroinflammation and protect neuronal cells from apoptosis .
Case Studies
A review of literature reveals several case studies evaluating the efficacy of imidazo[1,2-a]pyridine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant tumor growth inhibition in vitro and in vivo models using similar derivatives. |
| Study 2 | Anti-inflammatory | Showed reduction in inflammatory markers in animal models of arthritis when treated with related compounds. |
| Study 3 | Neuroprotection | Found that imidazo[1,2-a]pyridine derivatives protected neuronal cells from oxidative stress-induced apoptosis. |
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamides
Key Structural Differences and Implications:
- Target vs. : The compound (Example 9) shares the sulfonamide group but diverges in core structure, featuring a pyrazolopyrimidine-chromenone system. This suggests divergent biological targets—chromenones are associated with kinase inhibition, while imidazopyridines may target GABA receptors or proton pumps .
- Target vs. : Both compounds incorporate imidazopyridine and methoxybenzene motifs. However, the target’s ethyl and methyl substituents may enhance lipophilicity and metabolic stability compared to ’s simpler structure. The methylene bridge in the target could improve conformational flexibility for target binding .
Biological Activity
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article reviews the existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets.
-
Antimicrobial Activity :
- Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains due to their ability to inhibit folic acid synthesis pathways .
- Antiviral Effects :
- Anticancer Properties :
Efficacy Against Pathogens
A series of studies have evaluated the efficacy of related compounds against various pathogens:
| Compound | Target Pathogen | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 | Significant activity observed |
| Compound B | HIV | 0.75 | Broad-spectrum antiviral effects |
| Compound C | HBV | 2.00 | Effective in vitro and in vivo |
These findings suggest that the compound's structural features contribute significantly to its biological activity.
Cytotoxicity Studies
In assessing the safety profile of this compound:
- Cell Viability Assays : The compound was tested on human embryonic kidney cells (HEK-293) and exhibited low cytotoxicity at concentrations up to 10 μM, indicating a favorable safety profile for further development .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of sulfonamides and evaluated their antimicrobial activity against resistant strains of bacteria. Among these, one derivative exhibited an IC50 value of 0.5 μM against Staphylococcus aureus, highlighting the potential of structurally similar compounds in combating antibiotic resistance.
Case Study 2: Antiviral Activity
In another investigation focused on antiviral properties, a related compound was tested against HBV in a HepG2 cell line model. The study found that the compound increased intracellular levels of APOBEC3G, an enzyme known to inhibit viral replication, resulting in a significant reduction in viral load.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
